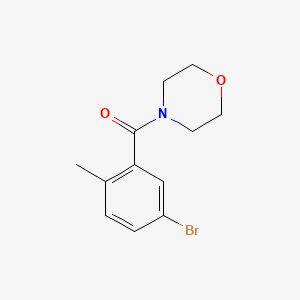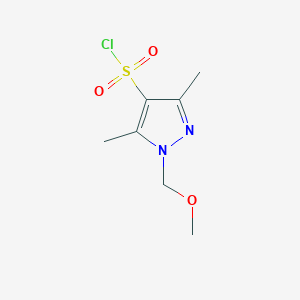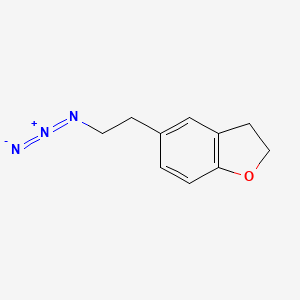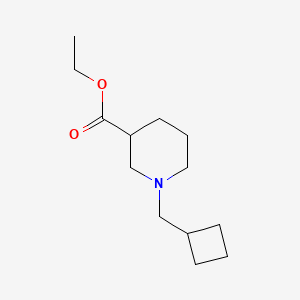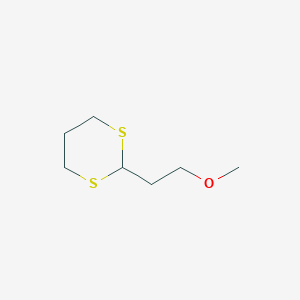
2-(2-甲氧基乙基)-1,3-二噻烷
描述
“2-Methoxyethyl acrylate” is a clear colorless liquid with a sharp musty odor . It is sensitive to heat and light and is incompatible with strong oxidizing agents and polymerization initiators .
Synthesis Analysis
Poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) was synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition . The obtained PMEA-based PUs with various molecular weights were thermoplastic .
Molecular Structure Analysis
The molecular weights of PMEA and PMEA-based PU were analyzed by size exclusion chromatography (SEC) using a Prominence HPLC system .
Physical And Chemical Properties Analysis
Poly(2-methoxyethyl acrylate) (PMEA) is frequently used in biomedical coating due to its liquid-like properties . The glass transition temperature (Tg) of PMEA is found to be around 30 1C .
科学研究应用
合成和构象分析
2-芳基硒代-1,3-二噻烷的合成,包括与 2-(2-甲氧基乙基)-1,3-二噻烷相关的衍生物,已对其构象性质进行了探索。核磁共振和 X 射线晶体学研究已被用于了解其分子结构和方向,这对于它们在各种化学合成中的应用至关重要 (Pinto 等人,1986 年)。
不对称氧化
1,3-二噻烷的不对称氧化,一个与目标化合物密切相关的过程,已被研究以了解其反应性和在产生对映选择性化合物中的潜力。这项研究在有机化学领域具有重要意义,特别是在手性分子开发方面 (渡边等人,1998 年)。
金属化和偶联反应
2-取代的 1,3-二噻烷衍生物的室温金属化已被研究。这些研究对于理解这些化合物如何与其他化合物(如环氧化合物)反应以产生新的化学实体至关重要。此类反应在合成有机化学中对于创建复杂分子至关重要 (Ide 和 Nakata,1999 年)。
与三烷基硼烷的反应
已研究了锂化 1,3-二噻烷氧化物与三烷基硼烷的相互作用,以了解它们在创建新化合物中的潜力。这些研究提供了对新反应途径和独特化学结构合成的见解 (Saleh 等人,2021 年)。
保护基团去除
已对使用特定试剂(如 DDQ)氧化去除 1,3-二噻烷保护基团进行了研究。这对于羰基化合物的合成以及了解有机合成中保护基团的稳定性非常重要 (Tanemura 等人,1996 年)。
路易斯碱催化的反应
已探索了 1,3-二噻烷向羰基化合物催化加成,突出了 1,3-二噻烷衍生物在合成化学中的多功能性。此类催化反应对于开发复杂分子的有效合成路线至关重要 (Michida 和 Mukaiyama,2008 年)。
用于有机合成的聚合试剂
用于从烷基卤化物合成醛的可溶性和不可溶聚合 1,3-二噻烷试剂的开发展示了 1,3-二噻烷衍生物在创建有机合成通用试剂中的应用 (Bertini 等人,2005 年)。
作用机制
安全和危害
“(2-Methoxyethyl) acrylate” is classified as flammable, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, suspected of causing genetic defects, may damage fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure .
未来方向
生化分析
Biochemical Properties
2-(2-Methoxyethyl)-1,3-dithiane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme acetyl-CoA synthetase 2 (ACSS2), which catalyzes the conversion of acetate to acetyl-CoA. This interaction is crucial for the regulation of acetylation processes, including histone and transcription factor acetylation . Additionally, 2-(2-Methoxyethyl)-1,3-dithiane has been shown to inhibit cellular uptake of acetic acid into lipids and histones, highlighting its role in metabolic regulation .
Cellular Effects
The effects of 2-(2-Methoxyethyl)-1,3-dithiane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the Warburg effect in cancer cells, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen . By altering the metabolic state of cells, 2-(2-Methoxyethyl)-1,3-dithiane can impact cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2-(2-Methoxyethyl)-1,3-dithiane exerts its effects through various binding interactions with biomolecules. It has been found to inhibit the activity of acetyl-CoA synthetase 2 (ACSS2) by binding to its active site, thereby preventing the conversion of acetate to acetyl-CoA . This inhibition leads to changes in gene expression and metabolic flux, ultimately affecting cellular function. Additionally, 2-(2-Methoxyethyl)-1,3-dithiane can modulate enzyme activity through post-translational modifications, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methoxyethyl)-1,3-dithiane have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-(2-Methoxyethyl)-1,3-dithiane can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term biochemical research .
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyethyl)-1,3-dithiane vary with different dosages in animal models. At low doses, this compound has been shown to regulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity to bone marrow and testicular tissues . These findings underscore the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
2-(2-Methoxyethyl)-1,3-dithiane is involved in several metabolic pathways, including the acetyl-CoA synthesis pathway. It interacts with enzymes such as acetyl-CoA synthetase 2 (ACSS2) and influences the levels of metabolites like acetyl-CoA . By modulating these pathways, 2-(2-Methoxyethyl)-1,3-dithiane can affect overall metabolic flux and energy production in cells.
Transport and Distribution
Within cells and tissues, 2-(2-Methoxyethyl)-1,3-dithiane is transported and distributed through interactions with specific transporters and binding proteins. It has been found to bind to plasma proteins, which facilitates its distribution to various organs . The compound’s distribution is influenced by its affinity for these proteins, affecting its localization and accumulation in tissues.
Subcellular Localization
The subcellular localization of 2-(2-Methoxyethyl)-1,3-dithiane is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it can be targeted to specific cellular compartments through post-translational modifications, which direct it to organelles such as mitochondria and the nucleus . These localization patterns are essential for understanding the compound’s biochemical effects.
属性
IUPAC Name |
2-(2-methoxyethyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS2/c1-8-4-3-7-9-5-2-6-10-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRVNLYPDDGITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

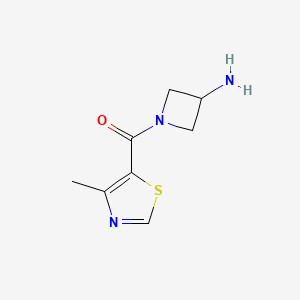

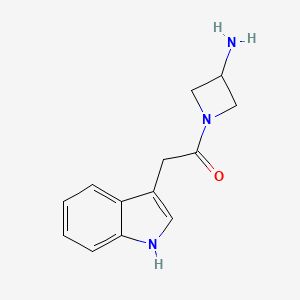
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)
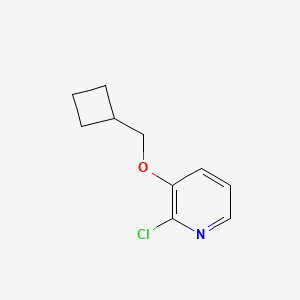
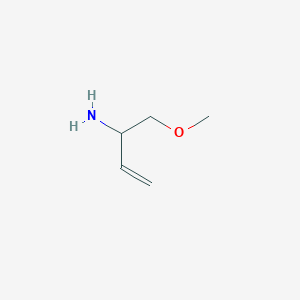

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466769.png)
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
